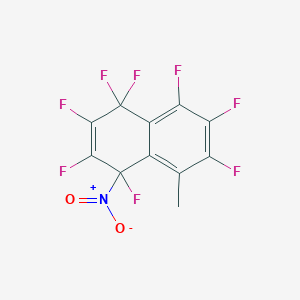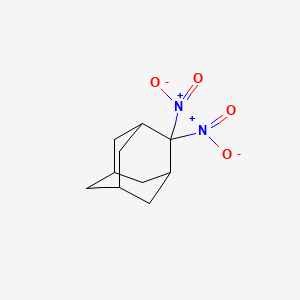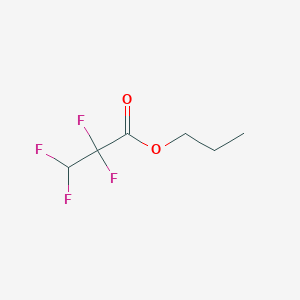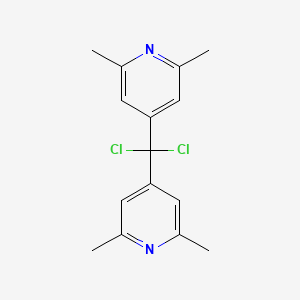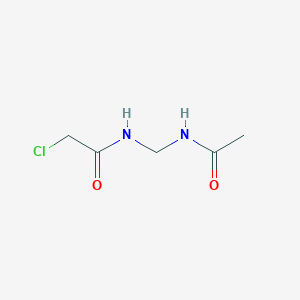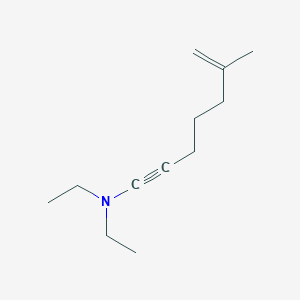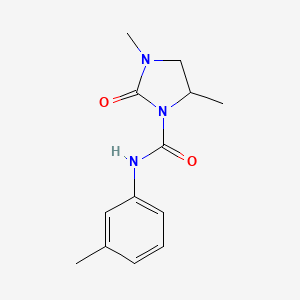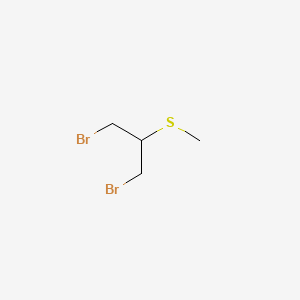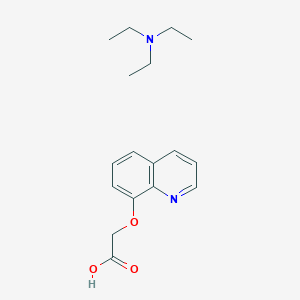
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of tert-butoxy groups, a methyl group, and a phenylsilanamine moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine typically involves the reaction of appropriate silane precursors with tert-butyl alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring high product quality. The use of advanced catalytic systems and purification techniques is common in industrial settings to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives with altered functional groups.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silane derivatives.
Scientific Research Applications
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and as a tool for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Di-tert-butoxytrimethylamine
- 1,1-Di-tert-butoxy-N,N-dimethylmethanamine
- N,N-Dimethylformamide di-tert-butyl acetal
Uniqueness
1,1-Di-tert-butoxy-1-methyl-N-phenylsilanamine is unique due to its specific structural features, such as the presence of both tert-butoxy and phenylsilanamine groups
Properties
CAS No. |
86936-18-7 |
|---|---|
Molecular Formula |
C15H27NO2Si |
Molecular Weight |
281.46 g/mol |
IUPAC Name |
N-[methyl-bis[(2-methylpropan-2-yl)oxy]silyl]aniline |
InChI |
InChI=1S/C15H27NO2Si/c1-14(2,3)17-19(7,18-15(4,5)6)16-13-11-9-8-10-12-13/h8-12,16H,1-7H3 |
InChI Key |
VHYZLDDGBHEPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C)(NC1=CC=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)

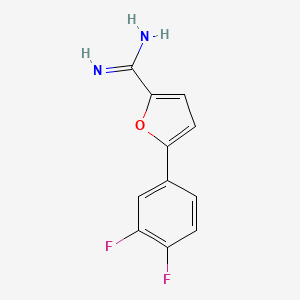
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
